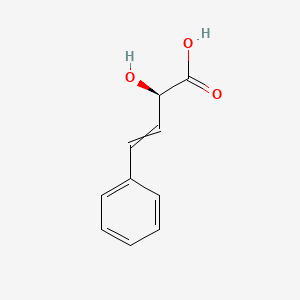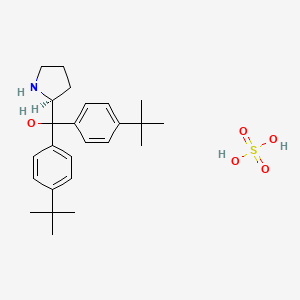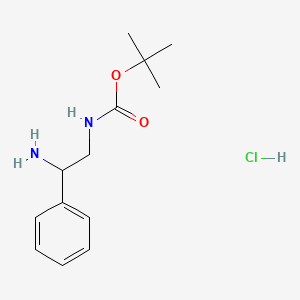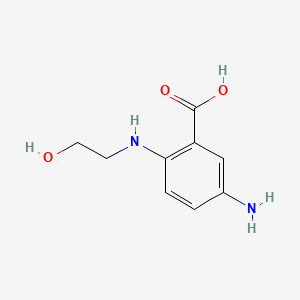
Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers) is a derivative of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus (HIV) type 1. This compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The presence of multiple stereocenters in the molecule leads to the formation of these diastereomers.
Preparation Methods
The synthesis of Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers) involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the core structure followed by the introduction of various functional groups. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and its role in the treatment of HIV.
Industry: Used in the development of new pharmaceuticals and as a starting material for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers) involves the inhibition of viral RNA-directed DNA polymerase, also known as reverse transcriptase. This enzyme is essential for the replication of HIV. By inhibiting this enzyme, the compound prevents the virus from replicating and spreading. The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved include the inhibition of viral DNA synthesis.
Comparison with Similar Compounds
Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers) can be compared with other non-nucleoside reverse transcriptase inhibitors, such as:
Nevirapine: Another non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Delavirdine: Similar to Efavirenz, it inhibits the reverse transcriptase enzyme but has a different chemical structure.
Etravirine: A newer non-nucleoside reverse transcriptase inhibitor with a broader spectrum of activity against HIV.
The uniqueness of Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers) lies in its specific stereochemistry and its effectiveness in inhibiting the reverse transcriptase enzyme. The mixture of diastereomers may also contribute to its unique pharmacokinetic and pharmacodynamic properties.
Properties
CAS No. |
1258498-53-1 |
|---|---|
Molecular Formula |
C15H13ClF3NO |
Molecular Weight |
315.72 |
IUPAC Name |
6-chloro-4-(2-cyclopropylethynyl)-2-methyl-4-(trifluoromethyl)-1,2-dihydro-3,1-benzoxazine |
InChI |
InChI=1S/C15H13ClF3NO/c1-9-20-13-5-4-11(16)8-12(13)14(21-9,15(17,18)19)7-6-10-2-3-10/h4-5,8-10,20H,2-3H2,1H3 |
InChI Key |
IMPMOBJZWFZYGR-UHFFFAOYSA-N |
SMILES |
CC1NC2=C(C=C(C=C2)Cl)C(O1)(C#CC3CC3)C(F)(F)F |
Synonyms |
6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-2-methyl-4-(trifluoromethyl)-2H-3,1-benzoxazine; 6-Chloro-4-(cyclopropylethynyl)-2-methyl-4-(trifluoromethyl)-2,4-dihydro-1H-benzo[d][1,3]oxazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-N-[2-(piperazin-1-yl)ethyl]prop-2-en-1-amine](/img/structure/B592431.png)







